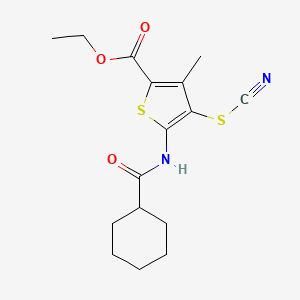

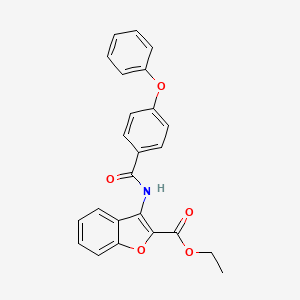

ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate (ECCMC) is a cyclic organic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and its ability to form hydrogen bonds with other molecules. ECCMC has been used in a variety of studies, including the synthesis of new compounds, the study of its mechanism of action, and the investigation of its biochemical and physiological effects.

科学的研究の応用

Coumarin Derivatives Synthesis

Coumarin derivatives play a pivotal role in synthetic, organic, and pharmaceutical chemistry. They find applications as food additives, cosmetics, optical devices, dyes, and even potential drug candidates . Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate can be utilized in the synthesis of coumarin derivatives via Knoevenagel condensation followed by intramolecular cyclization. Depending on the reaction conditions, it can yield either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Mechanism:: The condensation of ethyl cyanoacetate and salicylaldehyde proceeds through a cascade process:

Green Approach:: An efficient and environmentally friendly method involves using a low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid as a promoter. This approach not only yields high product yields but also avoids hazardous solvents and tedious isolation procedures .

Boron Reagents in Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Ethyl 4-(cyanosulfanyl)-5-cyclohexaneamido-3-methylthiophene-2-carboxylate can serve as an organoboron reagent in SM coupling reactions. Understanding the mechanisms of transmetalation is crucial for optimizing its use in this context .

Cannabinoid CB1 Receptor Modulation

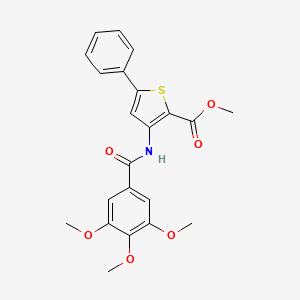

GAT100, a related compound (ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate), acts as a potent negative allosteric modulator of the cannabinoid CB1 receptor. Its irreversible binding properties make it an intriguing candidate for pharmacological research .

特性

IUPAC Name |

ethyl 5-(cyclohexanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOGUGJLKUOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(cyclohexanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

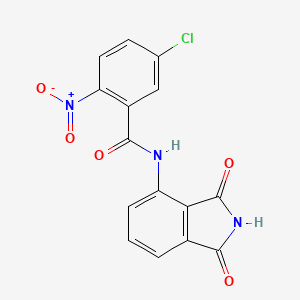

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)

![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)

![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)